molecular formula C11H11NO B1602345 1-Isocyanato-1,2,3,4-tetrahydronaphthalene CAS No. 58490-95-2

1-Isocyanato-1,2,3,4-tetrahydronaphthalene

Cat. No. B1602345
CAS RN: 58490-95-2
M. Wt: 173.21 g/mol
InChI Key: OABBXWCERFBLEZ-UHFFFAOYSA-N
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Description

1-Isocyanato-1,2,3,4-tetrahydronaphthalene is an organic compound with the empirical formula C11H11NO . It has a molecular weight of 173.21 . The compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Isocyanato-1,2,3,4-tetrahydronaphthalene consists of a tetrahydronaphthalene ring with an isocyanato group attached . The InChI string representation is InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7H2 .


Physical And Chemical Properties Analysis

1-Isocyanato-1,2,3,4-tetrahydronaphthalene has a boiling point of 268 °C and a density of 1.104 g/mL at 25 °C . The refractive index n20/D is 1.5470 (lit.) .

Scientific Research Applications

2. Preparation of 1,3-Disubstituted Ureas

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

1-Isocyanato-1,2,3,4-tetrahydronaphthalene is used in the preparation of 1,3-disubstituted ureas . These ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .

Methods of Application or Experimental Procedures

A one-stage method is used for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane, with yields of 95% and 89%, respectively . The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .

Results or Outcomes

The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield . 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane was involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino-(cyclohexyloxy)benzoic acid to obtain another series of ureas with a yield of 29–74% .

properties

IUPAC Name

1-isocyanato-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABBXWCERFBLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584296
Record name 1-Isocyanato-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-1,2,3,4-tetrahydronaphthalene

CAS RN

58490-95-2
Record name 1-Isocyanato-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-1,2,3,4-tetrahydronaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 242.4 grams (2.46 moles) of phosgene in 200 ml of toluene and 600 ml of benzene is slowly added a solution of 119.9 grams (0.814 mole) of 1,2,3,4-tetrahydro-1-naphthylamine, while maintaining the reaction temperature at 10°C. to 15°C. The mixture is stirred overnight at room temperature and then heated to reflux under a nitrogen atmosphere. After 4 hours reflux, most of the solvent is distilled from the reaction at atmospheric pressure. The residual solvent is evaporated at reduced pressure. The crude product is distilled to give 121.4 grams of product with boiling point 90°C. to 96°C. (0.3 mm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TP Petersen, S Mirsharghi, PC Rummel… - … A European Journal, 2013 - Wiley Online Library
A three‐step continuous‐flow synthesis system and its application to the assembly of a new series of chemokine receptor ligands directly from commercial building blocks is reported. …

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